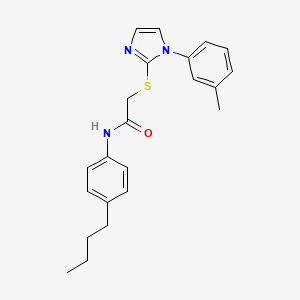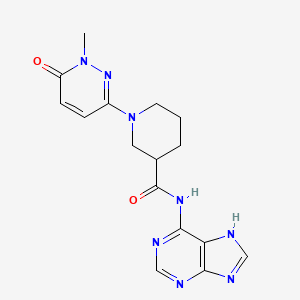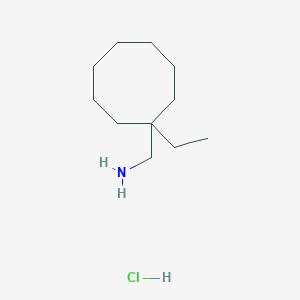
(1-Ethylcyclooctyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Ethylcyclooctyl)methanamine hydrochloride is a chemical compound with the CAS Number: 2377031-48-4 . It has a molecular weight of 205.77 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is (1-ethylcyclooctyl)methanamine hydrochloride . The InChI code for this compound is 1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H . This indicates that the compound consists of a cyclooctyl ring with an ethyl group and a methanamine group attached to it.Physical And Chemical Properties Analysis
(1-Ethylcyclooctyl)methanamine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 205.77 .Scientific Research Applications
Synthesis and Chemical Applications
(1-Ethylcyclooctyl)methanamine;hydrochloride plays a crucial role in the synthesis of complex chemical structures. For instance, it is instrumental in the large-scale syntheses of ethylidynetris(methanamine) and related compounds through methods like acidification and cation-exchange chromatography, showcasing its utility in isolating pure hydrochloride salts from crude amine mixtures (Geue & Searle, 1983). Additionally, its derivative, N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, shows a spectrum of biological activity, highlighting its importance in creating new derivatives with potential applications (Aghekyan, Panosyan, & Markaryan, 2013).
Biochemical Profile and Antidepressant Potential
Another dimension of its application is seen in the biochemical profile of novel bicyclic compounds like Wy-45,030, an ethyl cyclohexanol derivative, which exhibits properties predictive of antidepressant activity. This compound inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake, without the side-effects common to tricyclic therapy (Muth et al., 1986).
Chemical Synthesis Innovations
Innovations in chemical synthesis techniques involving (1-Ethylcyclooctyl)methanamine;hydrochloride derivatives are crucial. The synthesis of N-(2-Pyridylmethyleneamino)dehydroabietylamine from dehydro-abietylamine, involving complex cyclohexane ring structures, exemplifies the compound's role in creating intricate molecular architectures (Wu et al., 2009). Furthermore, the development of stable complexes with zinc(II) and copper(II) ions by the pendent arm macrocyclic ligand 1-ethyl-4,7-bis(3-tert-butyl-5-methoxy-2-hydroxybenzyl)-1,4,7-triazacyclononane showcases the compound's utility in metal complexation and crystallography (Bill et al., 1999).
Mechanistic Insights into Bioconjugation
Mechanistic studies on amide formation by carbodiimide in aqueous media provide insights into bioconjugation processes, where (1-Ethylcyclooctyl)methanamine;hydrochloride derivatives serve as a model for understanding reactions between carboxylic acid and amine (Nakajima & Ikada, 1995).
Agricultural and Biological Applications
On the agricultural front, 1-methylcyclopropene studies, involving cyclic olefin compounds similar in reactivity to (1-Ethylcyclooctyl)methanamine;hydrochloride, highlight the role of such chemicals in ethylene inhibition, providing major advances in understanding the role of ethylene in plants and its effects on fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
Mechanism of Action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Result of Action
If it acts similarly to methenamine, it could potentially exert antibacterial effects in the urinary tract by releasing bactericidal formaldehyde in acidic conditions .
Action Environment
As with methenamine, the ph of the environment could potentially influence its antibacterial activity .
properties
IUPAC Name |
(1-ethylcyclooctyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.ClH/c1-2-11(10-12)8-6-4-3-5-7-9-11;/h2-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXJUUBKQDYHRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCCCCC1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylcyclooctyl)methanamine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

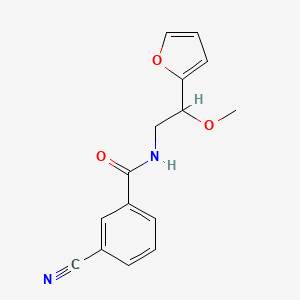
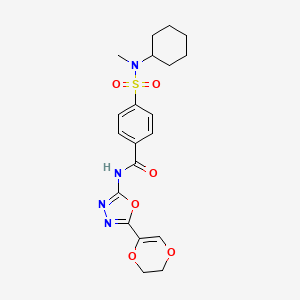
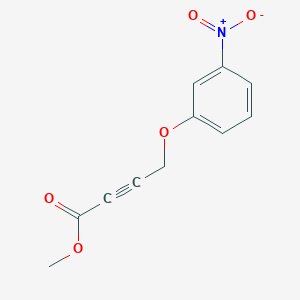

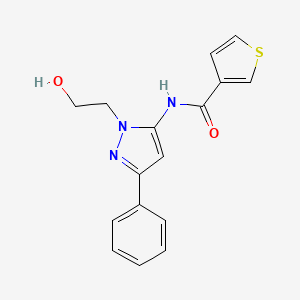
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenylbutanamide](/img/structure/B2756865.png)
![benzo[b]thiophen-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2756868.png)
![2-{[5-(4-bromobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2756869.png)
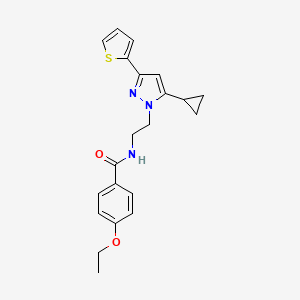

![Methyl 2-[cyano(3-ethylphenyl)amino]acetate](/img/structure/B2756874.png)
![3-cyclopropyl-6-[(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2756875.png)
